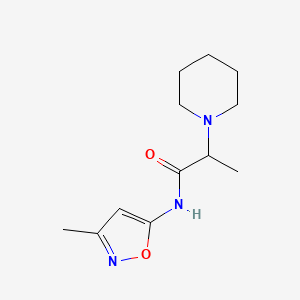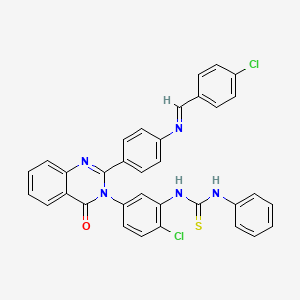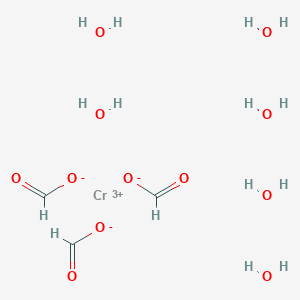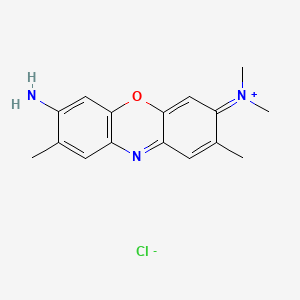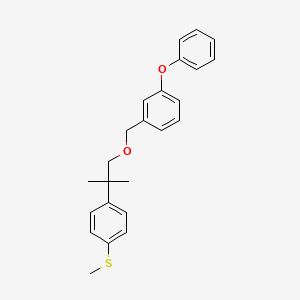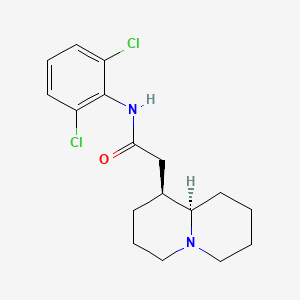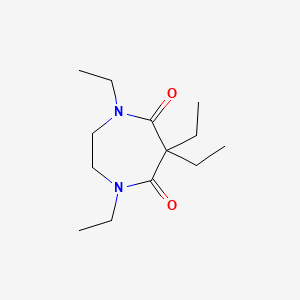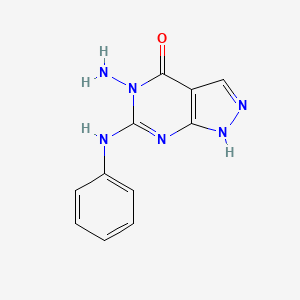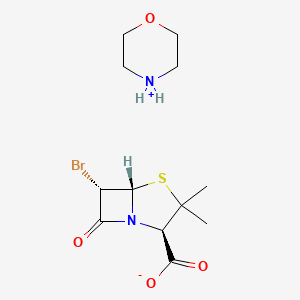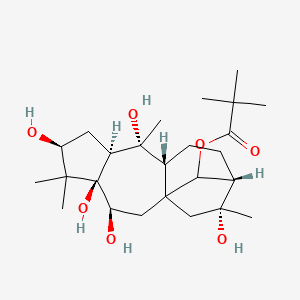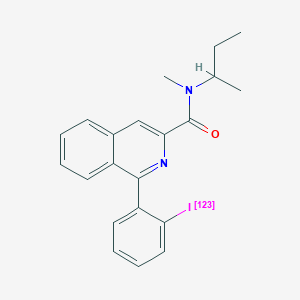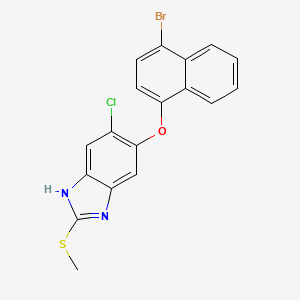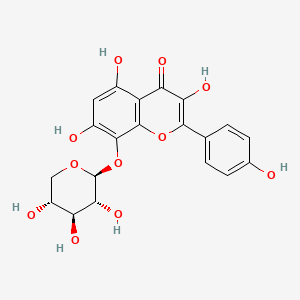
Rhodalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodalin is a flavonoid glycoside compound, specifically a derivative of herbacetin. It is known for its unique chemical structure and biological activities. This compound is found in various species of the genus Rhodiola, which are known for their adaptogenic and immunostimulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Rhodalin involves the extraction and isolation from plant sources, particularly from the herb of Rhodiola species. The process typically includes:
Extraction: The herb is extracted using ethanol (EtOH) to obtain a crude extract.
Fractionation: The crude extract is then fractionated using butanol (BuOH) to separate the active components.
Chromatographic Separation: The BuOH fraction is subjected to column chromatography (CC) over polyamide, Sephadex LH-20, and silica gel.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) for acetylation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated forms, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Rhodalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of natural health products and supplements.
Wirkmechanismus
Rhodalin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Properties: This compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Rhodalin is compared with other similar flavonoid glycosides, such as:
Herbacetin Glycosides: Including herbacetin-8-O-glucuronide and herbacetin-8-O-arabinoside.
Gossypetin Glycosides: Such as gossypetin-8-O-glucuronide and gossypetin-8-O-xyloside.
Uniqueness
This compound is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
54676-60-7 |
|---|---|
Molekularformel |
C20H18O11 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1 |
InChI-Schlüssel |
HSBPTANNLNRKFF-AGOBOLRFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


